Methyl 3-(2-methoxy-2-oxoethanesulfonyl)propanoate
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Overview
Description
Methyl 3-[(2-methoxy-2-oxoethyl)sulfonyl]propanoate is an organic compound with the molecular formula C7H12O4S. It is a colorless to light yellow liquid that is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both ester and sulfonyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-methoxy-2-oxoethyl)sulfonyl]propanoate typically involves the reaction of methyl acrylate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of Methyl 3-[(2-methoxy-2-oxoethyl)sulfonyl]propanoate follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-methoxy-2-oxoethyl)sulfonyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted esters or sulfonamides.
Scientific Research Applications
Methyl 3-[(2-methoxy-2-oxoethyl)sulfonyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-methoxy-2-oxoethyl)sulfonyl]propanoate involves its reactivity with nucleophiles and electrophiles. The ester group can undergo hydrolysis to form carboxylic acids, while the sulfonyl group can participate in various substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the carbonyl carbon more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate: Similar structure but with a thioether group instead of a sulfonyl group.
Dimethyl 3-thiaadipate: Contains two ester groups and a thioether group.
Uniqueness
Methyl 3-[(2-methoxy-2-oxoethyl)sulfonyl]propanoate is unique due to the presence of both ester and sulfonyl functional groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3-(2-methoxy-2-oxoethyl)sulfonylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O6S/c1-12-6(8)3-4-14(10,11)5-7(9)13-2/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEAZERDLVKZRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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